molecular formula C₂₁H₂₅N₃O₃ B051770 Soraprazan CAS No. 261944-46-1

Soraprazan

カタログ番号 B051770
CAS番号: 261944-46-1
分子量: 367.4 g/mol
InChIキー: PWILYDZRJORZDR-MISYRCLQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Soraprazan, also known as remofuscin, is a potassium-competitive acid blocker (P-CAB) being developed by Katairo GmbH for the treatment of Stargardt’s disease and dry age-related macular .


Synthesis Analysis

Soraprazan is a selective, reversible K-competitive inhibitor of the H,K-ATPase, with an IC50 of 0.19 μM in gastric glands .


Molecular Structure Analysis

Soraprazan binds to the H,K-ATPase with a Kd of 28.27 nM . A research group conducted single particle analysis via a cryo-electron microscope and X-ray crystal structure analysis on the structures in which four different compounds (tegoprazan, soraprazan, PF-03716556, and revaprazan) are bound .


Chemical Reactions Analysis

While detailed chemical reactions specific to Soraprazan are not explicitly outlined in the available literature, its chemical properties, such as its ability to undergo glucuronidation, indicate a compound that can engage in complex biochemical interactions.


Physical And Chemical Properties Analysis

Soraprazan has a molecular weight of 367.44 g/mol . It is a benzimidazole derivative and has a high affinity for the H+/K+ ATPase enzyme, which is responsible for acid secretion in the stomach.

科学的研究の応用

Application in Stargardt Disease Treatment

Specific Scientific Field

Ophthalmology and Genetic Disorders

Summary of the Application

Stargardt disease is a genetic eye condition that can lead to vision loss. The disease is characterized by the accumulation of a fatty material called lipofuscin in the Retinal Pigment Epithelium (RPE) cells, which is considered to play a major role in the pathogenesis . Soraprazan, the active ingredient in a drug called Remofuscin, has been shown to remove lipofuscin from RPE cells .

Methods of Application or Experimental Procedures

A phase II clinical trial was conducted to evaluate the efficacy of Soraprazan in reducing the amount of lipofuscin in RPE cells of subjects with Stargardt disease . The trial was a randomized (2:1), double-masked, placebo-controlled, two-arm, multicenter trial . The drug was administered orally once a day at a dose of 20 mg .

Results or Outcomes

The trial was successful in demonstrating the safety and tolerability of Soraprazan . The results of the trial are expected to be available by early 2023 .

Application in Inhibition of Gastric Acid Secretion

Specific Scientific Field

Gastroenterology

Summary of the Application

Soraprazan is a novel, reversible, and fast-acting inhibitor of gastric H,K-ATPase, which shows immediate inhibition of acid secretion . It is considered a promising compound for the therapy of gastroesophageal reflux disease (GERD) .

Methods of Application or Experimental Procedures

The inhibitory and binding properties of Soraprazan were analyzed along with its mode of action, selectivity, and in vivo potency . The compound was tested in various in vitro models and in vivo .

Results or Outcomes

Soraprazan has an IC50 of 0.1 μM if measured with ion leaky vesicles and of 0.19 μM in isolated gastric glands . It was found to be more than 2000-fold selective for H,K-ATPase over Na,K- and Ca-ATPases . Soraprazan is superior to esomeprazole in terms of onset of action and the extent and duration of pH elevation in vivo in the dog .

Safety And Hazards

Soraprazan was originally designed to treat gastro-esophageal reflux disease and successfully completed phase I and phase II clinical trials, where safety and tolerability were already demonstrated .

将来の方向性

Soraprazan is potentially a new therapy for Stargardt’s disease which removes lipofuscin from RPE cells, thereby preventing or slowing disease progression . A phase II trial is planned to evaluate the efficacy of Soraprazan in reducing the amount of lipofuscin in RPE cells of subjects with Stargardt’s disease .

特性

IUPAC Name

(7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo[1,2-h][1,7]naphthyridin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-13-14(2)24-10-9-16-18(21(24)22-13)23-17(15-7-5-4-6-8-15)19(25)20(16)27-12-11-26-3/h4-10,17,19-20,23,25H,11-12H2,1-3H3/t17-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWILYDZRJORZDR-MISYRCLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC3=C(C2=N1)N[C@@H]([C@H]([C@@H]3OCCOC)O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Soraprazan

CAS RN

261944-46-1
Record name Soraprazan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261944461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SORAPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XB3671655
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Soraprazan
Reactant of Route 2
Soraprazan
Reactant of Route 3
Soraprazan
Reactant of Route 4
Soraprazan
Reactant of Route 5
Soraprazan
Reactant of Route 6
Soraprazan

Citations

For This Compound
268
Citations
S Julien‐Schraermeyer, B Illing… - Pharmacology …, 2020 - Wiley Online Library
Age‐related macular degeneration (AMD) is the leading cause of blindness in older people in the developed world while Stargardt's disease (SD) is a juvenile macular degeneration …
Number of citations: 15 bpspubs.onlinelibrary.wiley.com
WA Simon, M Herrmann, T Klein, JM Shin… - … of Pharmacology and …, 2007 - ASPET
… Inhibitory and binding properties of soraprazan were analyzed … Soraprazan shows immediate inhibition of acid secretion in … Soraprazan is superior to esomeprazole in terms of onset of …
Number of citations: 92 jpet.aspetjournals.org
J Senn-Bilfinger, JR Ferguson, MA Holmes… - Tetrahedron letters, 2006 - Elsevier
… This was due to the relative instability of Soraprazan under the harsh Lewis acid conditions … We have now devised a successful synthesis using the novel N-acetylated Soraprazan to …
Number of citations: 21 www.sciencedirect.com
S Tanaka, M Morita, T Yamagishi… - Journal of Medicinal …, 2022 - ACS Publications
… Soraprazan shows the highest affinity among SCH-type P-CABs evaluated … Soraprazan shows the highest affinity among the SCH-type P-CABs evaluated in this study (IC 50,soraprazan …
Number of citations: 5 pubs.acs.org
…, Soraprazan Consortium - … Vision Science & …, 2023 - jov.arvojournals.org
Purpose: This study assesses the repeatability of quantitative autofluorescence (qAF) in a multicenter setting and evaluates qAF as the end point for clinical trials in recessive Stargardt …
Number of citations: 2 jov.arvojournals.org
CCB Hoyng, A Lotery, K Stingl, C Boon… - … . Ophthalmol. Vis. Sci, 2019 - katairo.com
… • Soraprazan has been reported in pre-clinical studies1-5 to remove lipofuscin from RPE-cells, one of the hallmarks in the pathogenesis of Stargardt disease (STGD1) … Soraprazan is …
Number of citations: 2 katairo.com
…, K Stingl, CB Hoyng, Soraprazan Consortium - Open Research …, 2021 - ncbi.nlm.nih.gov
Background: This report describes the study design and baseline characteristics of patients with Stargardt disease (STGD1) enrolled in the STArgardt Remofuscin Treatment Trial (…
Number of citations: 1 www.ncbi.nlm.nih.gov
P Dhooge, CCB Hoyng, C Oomen… - … & Visual Science, 2019 - iovs.arvojournals.org
Purpose: The number of potential eligible subjects for clinical trials (CT) is key for planning the number of investigator sites and duration of a clinical study. The effects of the inclusion …
Number of citations: 0 iovs.arvojournals.org
M Oh, J Yeom, U Schraermeyer… - Scientific reports, 2022 - nature.com
Lipofuscin is a representative biomarker of aging that is generated naturally over time. Remofuscin (soraprazan) improves age-related eye diseases by removing lipofuscin from retinal …
Number of citations: 3 www.nature.com
M Georgiou, K Fujinami… - Clinical & Experimental …, 2021 - Wiley Online Library
… , emixustat, ALK-001, LBS-008, STG-001, fenretinide and A1120 are visual cycle modulators that impede formation (or enhance removal [soraprazan]) of A2E and lipofuscin, by either …
Number of citations: 62 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。